![molecular formula C14H23NO4S B352816 [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]butylmethylamine CAS No. 929492-77-3](/img/structure/B352816.png)
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]butylmethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]butylmethylamine: is an organic compound belonging to the sulfonamide class. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with butyl, dimethoxy, and dimethyl groups. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]butylmethylamine typically involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with butylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]butylmethylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfonic acids, oxidized derivatives.
Reduction: Amines, reduced derivatives.
Substitution: Substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]butylmethylamine is used as a reagent in organic synthesis, particularly in the preparation of other sulfonamide derivatives. It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. Sulfonamides are known for their antibacterial activity, and derivatives of this compound may exhibit similar properties.
Industry: The compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties, such as thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]butylmethylamine involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the activity of enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication, leading to the antibacterial effects of the compound.
Vergleich Mit ähnlichen Verbindungen
- N-butylbenzenesulfonamide
- N-methyl-2,5-dimethoxybenzenesulfonamide
- N-ethyl-2,5-dimethoxybenzenesulfonamide
Comparison: [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]butylmethylamine is unique due to the presence of both butyl and dimethyl groups, which can influence its chemical reactivity and biological activity. Compared to N-butylbenzenesulfonamide, the additional methoxy and methyl groups in this compound may enhance its solubility and interaction with biological targets. Similarly, the presence of the butyl group distinguishes it from N-methyl-2,5-dimethoxybenzenesulfonamide and N-ethyl-2,5-dimethoxybenzenesulfonamide, potentially affecting its pharmacokinetic properties.
Eigenschaften
CAS-Nummer |
929492-77-3 |
|---|---|
Molekularformel |
C14H23NO4S |
Molekulargewicht |
301.4g/mol |
IUPAC-Name |
N-butyl-2,5-dimethoxy-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H23NO4S/c1-6-7-8-15(3)20(16,17)14-10-12(18-4)11(2)9-13(14)19-5/h9-10H,6-8H2,1-5H3 |
InChI-Schlüssel |
JOTXCVKQQTXBAZ-UHFFFAOYSA-N |
SMILES |
CCCCN(C)S(=O)(=O)C1=C(C=C(C(=C1)OC)C)OC |
Kanonische SMILES |
CCCCN(C)S(=O)(=O)C1=C(C=C(C(=C1)OC)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


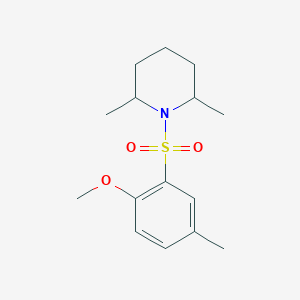
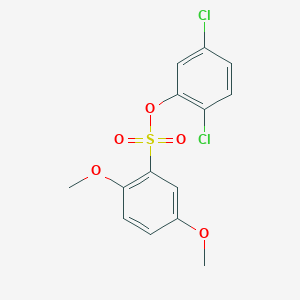
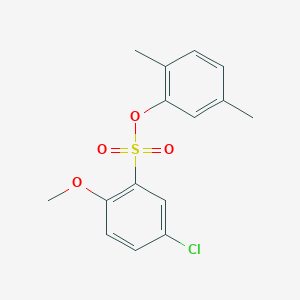
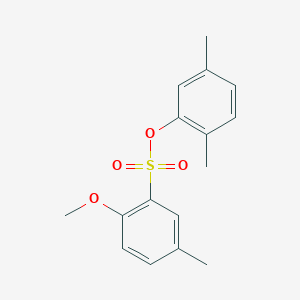
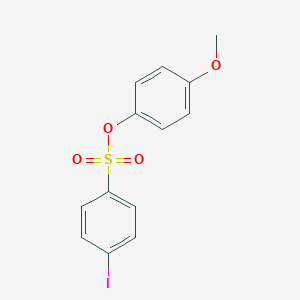

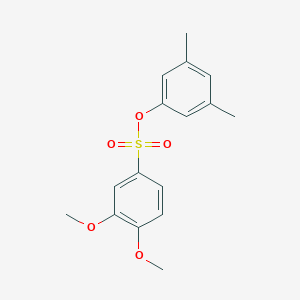

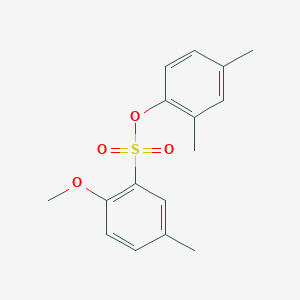
![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B352751.png)
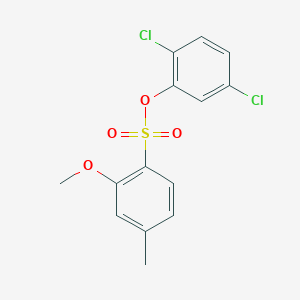
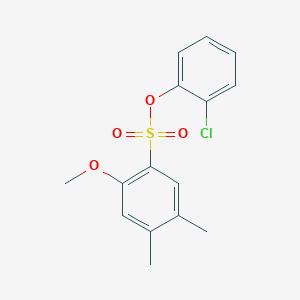
![N-[4-(2,4,5-trimethylbenzenesulfonamido)phenyl]acetamide](/img/structure/B352763.png)
![N-(4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B352766.png)
